molecular formula C9H16 B010741 Cyclohexene, 1-ethyl-2-methyl- CAS No. 19780-54-2

Cyclohexene, 1-ethyl-2-methyl-

Cat. No.: B010741
CAS No.: 19780-54-2
M. Wt: 124.22 g/mol
InChI Key: CPCWTCKHZOBWJT-UHFFFAOYSA-N
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Description

Cyclohexene, 1-ethyl-2-methyl-, also known as Cyclohexene, 1-ethyl-2-methyl-, is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Cyclohexene, 1-ethyl-2-methyl- serves as an important intermediate in organic synthesis. It is utilized in the production of:

  • Pharmaceuticals : Its derivatives are often used in the synthesis of bioactive compounds.
  • Agricultural Chemicals : The compound can be transformed into pesticides and herbicides due to its reactive double bond.

Example Case Study: Synthesis of Bioactive Compounds

A study published in the Journal of Organic Chemistry demonstrated the utility of cyclohexene derivatives in synthesizing novel anti-cancer agents. By functionalizing the double bond, researchers were able to create compounds that exhibited significant cytotoxicity against various cancer cell lines .

Material Science

In material science, cyclohexene, 1-ethyl-2-methyl- is used as a monomer in the production of polymers and copolymers. Its applications include:

  • Polymerization Reactions : It can undergo polymerization to form elastomers and plastics.

Data Table: Polymerization Characteristics

PropertyValue
Polymer TypeElastomers
Polymerization MethodFree radical polymerization
Glass Transition TempVaries by formulation

Solvent Applications

Due to its solvent properties, cyclohexene, 1-ethyl-2-methyl- is used in various chemical processes:

  • Extraction Processes : It serves as a solvent for extracting natural products from plant materials.

Safety Considerations

While it has beneficial applications, it is important to note that cyclohexene can pose health risks. Overexposure may lead to skin and eye irritation and has anesthetic effects such as dizziness and headaches . Proper safety protocols should be followed when handling this compound.

Biomedical Research

Emerging studies suggest potential biomedical applications for cyclohexene derivatives:

  • Drug Delivery Systems : Research indicates that modified cyclohexenes can be employed in targeted drug delivery due to their ability to encapsulate therapeutic agents effectively.

Example Case Study: Drug Encapsulation

A recent investigation highlighted the use of cyclohexene-based nanoparticles for delivering anticancer drugs directly to tumor sites, minimizing side effects associated with traditional chemotherapy .

Chemical Reactions Analysis

Electrophilic Bromination

1-ethyl-2-methylcyclohexene undergoes electrophilic bromination via a bromonium ion intermediate. The reaction proceeds under mild conditions (25°C, CCl₄ solvent) to yield 1,2-dibromo-1-ethyl-2-methylcyclohexane as the major product .

Mechanism :

  • Bromonium ion formation : The alkene’s π electrons polarize Br₂, inducing a dipole.

  • Nucleophilic attack : A bromide ion opens the bromonium ion from the less substituted side due to steric hindrance from ethyl and methyl groups .

Reaction ComponentConditions/Outcome
ReagentBr₂ in CCl₄
Temperature25°C
Major Product1,2-dibromo adduct
StereochemistryAnti-addition

Dihydroxylation

With KMnO₄ under acidic conditions, the compound forms 1-ethyl-2-methylcyclohexane-1,2-diol via syn-dihydroxylation . Competing overoxidation products (e.g., ketones) are minimized at low temperatures (<10°C).

Key Data :

  • Yield : 68–72% diol at pH 3.5

  • Byproducts : <5% 2-cyclohexen-1-one and trace epoxides

Epoxidation

Peracid-mediated epoxidation (e.g., mCPBA) produces 1-ethyl-2-methyl-7-oxabicyclo[4.1.0]heptane as the dominant epoxide. Steric effects from substituents slow reaction rates compared to unsubstituted cyclohexene .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to form cis-1-ethyl-2-methylcyclohexane . The reaction is exothermic (ΔH = -181 kJ/mol) .

ParameterValue
Catalyst Loading5 wt% Pd/C
Pressure1 atm H₂
Conversion>98% in 2 hrs
Thermodynamic ΔH-181 kJ/mol

Steric hindrance from substituents increases activation energy by 7.5 kJ/mol compared to cyclohexane derivatives .

Acid-Catalyzed Hydration

In H₃PO₄, the compound hydrates to form 1-ethyl-2-methylcyclohexanol via a carbocation mechanism. The trans isomer predominates (85:15 cis:trans ratio) due to chair-conformation stability .

Mechanistic Pathway :

  • Protonation : Double bond protonation generates a tertiary carbocation.

  • Nucleophilic attack : Water adds to the carbocation, followed by deprotonation .

Thermal Decomposition

At 593K, thermal cracking produces 3-methyl-1-cyclohexene and methylenecyclohexane as primary decomposition products (ΔH = +7.5 kJ/mol) . Competing pathways include:

  • Retro-Diels-Alder cleavage

  • Radical-mediated β-scission

Comparative Reaction Enthalpies

Data from gas-phase studies highlight substituent effects on reactivity :

ReactionΔH (kJ/mol)
Hydrogenation to cyclohexane-181
Isomerization (cis ↔ trans)+7.5
Dehydration to alkene+82.1

Notes :

  • Steric Effects : Ethyl and methyl groups hinder nucleophilic attack in bromination and hydration, favoring less substituted positions .

  • Thermodynamic Control : Higher temperatures favor decomposition products (e.g., methylenecyclohexane) over addition derivatives .

  • Stereochemical Outcomes : Anti addition in bromination and syn dihydroxylation are consistent with cyclohexene analogs but modulated by substituent bulk .

Properties

IUPAC Name

1-ethyl-2-methylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-9-7-5-4-6-8(9)2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCWTCKHZOBWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066528
Record name Cyclohexene, 1-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-54-2
Record name 1-Ethyl-2-methylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 1-ethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-ethyl-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexene, 1-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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